3-Acetylaminocarbazole
Description
3-Acetylaminocarbazole (CAS 57102-95-1) is a carbazole derivative characterized by an acetylated amino group at the 3-position and additional substituents, including hydroxyl and methyl groups. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), as determined by spectral data and synthetic pathways . The compound is synthesized via the conversion of 1-hydroxyimino carbazole intermediates through a multi-step acetylation mechanism, yielding derivatives with varied substituents (e.g., 3-acetyl-2-hydroxy-l-N,N-diacetylamino-8-methylcarbazole) . Carbazole derivatives like this compound are pivotal in pharmaceutical and materials science due to their aromatic stability and functional versatility.
Properties
CAS No. |
57102-95-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)acetamide |
InChI |
InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17) |
InChI Key |
JWFQIJOWFMAEMA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Other CAS No. |
57102-95-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
In contrast, 3-Amino-9-ethylcarbazole has an ethyl group and a primary amino group, increasing its basicity . Carazolol contains a propanolamine side chain, enabling beta-adrenergic receptor antagonism, unlike the acetylated derivatives .
Synthetic Pathways: this compound derivatives are synthesized via acetylation of hydroxyimino precursors, requiring precise control of reaction conditions . Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate employs microwave-assisted methods for rapid cyclization, highlighting divergent synthetic strategies .
Physicochemical Properties: The acetyl and hydroxyl groups in this compound contribute to higher molecular weight (338.36 g/mol) and lipophilicity compared to smaller analogs like 3-Acetamidobenzoic acid (179.18 g/mol) . 3-Amino-9-ethylcarbazole’s ethyl group improves membrane permeability, making it suitable for drug delivery applications .
Applications: this compound’s acetyl groups may serve as prodrug motifs, while Carazolol’s propanolamine moiety directly engages biological targets . 3-Acetamidobenzoic acid is a precursor in heterocyclic synthesis, contrasting with the carbazole-based compounds’ focus on receptor modulation .
Research Limitations and Contradictions
- Spectral Data: provides structural confirmation of this compound derivatives but lacks comparative solubility or stability data.
- Analytical Methods: While 3-Amino-9-ethylcarbazole is quantified via HPLC-DAD/MS (LOQ: 0.25 μg/media) , similar data for this compound are absent in the evidence.
- Nomenclature Conflicts: Some sources (e.g., ) list carbazole derivatives without explicit synthesis pathways, necessitating cross-referencing with primary literature.
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